Methyl 5-fluoro-2-methoxynicotinate
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Overview
Description
Methyl 5-fluoro-2-methoxynicotinate is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position on the nicotinate ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-fluoro-2-methoxynicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 5-fluoro-2-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products . The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted nicotinates .
Scientific Research Applications
Methyl 5-fluoro-2-methoxynicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its reactivity and biological activity . The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-2-methoxypyridine-3-carboxylate
- Methyl 2-methoxynicotinate
- 5-Amino-2-methoxynicotinate
Uniqueness
Methyl 5-fluoro-2-methoxynicotinate is unique due to the presence of both a fluorine atom and a methoxy group on the nicotinate ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 5-fluoro-2-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKRCQZGZYDVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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